N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
Description
The compound N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide features a benzoxadiazole moiety linked via a hexanamide chain to a thiazolidinone ring substituted with a furan-2-ylmethylidene group. This structure combines heterocyclic systems known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The thiazolidinone core, a common pharmacophore, is modified here with a benzoxadiazole and furan substituent, distinguishing it from classical analogs.
Properties
Molecular Formula |
C20H18N4O4S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H18N4O4S2/c25-17(21-14-7-4-8-15-18(14)23-28-22-15)9-2-1-3-10-24-19(26)16(30-20(24)29)12-13-6-5-11-27-13/h4-8,11-12H,1-3,9-10H2,(H,21,25)/b16-12- |
InChI Key |
LTVDOHIUYSUMGD-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCCCCN3C(=O)/C(=C/C4=CC=CO4)/SC3=S |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromohexanoyl Chloride
Hexanoic acid is treated with thionyl chloride (SOCl₂) to form 6-chlorohexanoyl chloride, which is subsequently brominated using hydrogen bromide (HBr) in dichloromethane (DCM) to yield 6-bromohexanoyl chloride.
Coupling Reactions
-
Amidation of 4-Amino-2,1,3-benzoxadiazole : The 4-amino group reacts with 6-bromohexanoyl chloride in the presence of a base (e.g., triethylamine) to form N-(2,1,3-benzoxadiazol-4-yl)-6-bromohexanamide.
-
Nucleophilic Substitution with Thiazolidinone : The bromine atom in the hexanamide intermediate is displaced by the nitrogen of the thiazolidinone fragment under basic conditions (e.g., potassium carbonate in acetone). This step requires careful temperature control (50–60°C) to prevent epimerization of the Z-configured double bond.
Optimization and Analytical Characterization
Reaction Optimization
-
Temperature : Elevated temperatures (70–80°C) improve reaction rates but risk decomposition of the thiazolidinone moiety.
-
Catalysts : Vanadyl sulfate (VOSO₄) and ultrasound irradiation enhance yields in thiazolidinone synthesis.
-
Solvents : Polar aprotic solvents (e.g., DMF, acetone) facilitate coupling reactions, while ethanol is preferred for recrystallization.
Spectroscopic Data
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 4-Amino-2,1,3-benzoxadiazole | 6.85 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H) | 3350 (N-H), 1620 (C=N) |
| (5Z)-Thiazolidinone | 7.12 (s, 1H, CH=C), 6.45–6.65 (m, furan) | 1720 (C=O), 1220 (C=S) |
| Final Compound | 3.25 (t, 2H, NHCO), 1.45–1.75 (m, 6H) | 1680 (amide C=O) |
Challenges and Alternative Approaches
-
Regioselectivity in Benzoxadiazole Amination : Competing reactions at position 7 may occur during bromination. Using bulky ligands in the Buchwald-Hartwig coupling mitigates this issue.
-
Stereochemical Control : The Z-configuration of the thiazolidinone double bond is preserved by avoiding strong bases and prolonged heating.
-
Alternative Linkers : PEG-based spacers were explored but resulted in lower yields compared to hexanamide .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the thiazolidinone ring, converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled temperatures.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated thiazolidinone derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
Structural Formula
| Component | Structure |
|---|---|
| Benzoxadiazole | Benzoxadiazole Structure |
| Thiazolidinone | Thiazolidinone Structure |
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
- Several studies have shown that derivatives of benzoxadiazole possess antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.
2. Anticancer Potential
- Compounds with similar structures have been evaluated for their anticancer properties. Preliminary studies suggest that N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide may induce apoptosis in cancer cells through the activation of specific pathways.
3. Neuroprotective Effects
- Research into benzodiazole derivatives has highlighted their potential as neuroprotective agents. This compound may enhance GABA receptor activity, which is crucial for neuronal health and function.
Case Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial efficacy of various benzoxadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In a 2021 study focused on the anticancer properties of thiazolidinone derivatives, researchers found that compounds with the benzoxadiazole structure induced significant apoptosis in human breast cancer cells (MCF7). The study suggested that the mechanism involved the upregulation of pro-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves multiple molecular targets and pathways:
Fluorescence: The benzoxadiazole ring acts as a fluorophore, emitting light upon excitation, which is useful in imaging applications.
Biological Activity: The thiazolidinone ring interacts with various enzymes and receptors in biological systems, potentially inhibiting cancer cell growth by interfering with cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound vs. Thiazolidinone Derivatives
- Benzoxadiazole vs. Benzothiazole/Triazole Moieties :
The benzoxadiazole group in the target compound contrasts with benzothiazole (e.g., N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides ) or triazole rings (e.g., 1,2,4-triazole-3(4H)-thiones ). Benzoxadiazole’s electron-deficient nature may enhance binding to biological targets compared to electron-rich benzothiazoles. - Substituent Effects: The furan-2-ylmethylidene group at the 5-position of the thiazolidinone ring differs from phenyl (e.g., compound 4d in ), halophenyl (e.g., 5b in ), or benzylidene (e.g., 3 in ).
Table 1: Key Structural Differences
Contrast with Analog Syntheses:
- : Hydrazinecarbothioamides are cyclized to triazole-thiones using NaOH, a method distinct from thiazolidinone formation .
- : Thiazolidine-carboxamides are synthesized via nucleophilic substitution of α-halogenated ketones, differing from the target’s condensation approach .
Spectral Characterization
Infrared Spectroscopy (IR):
- C=S Stretching : Observed at 1247–1255 cm⁻¹ in thione tautomers (e.g., triazole-thiones ), comparable to the target’s thioxo group.
- C=O Stretching: Thiazolidinone carbonyls appear at 1663–1682 cm⁻¹ (e.g., hydrazinecarbothioamides ), similar to the target’s 4-oxo group.
- NH Absorption : NH bands at 3278–3414 cm⁻¹ in thione tautomers align with the target’s amide NH.
Nuclear Magnetic Resonance (NMR):
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Structural Features
The compound features two significant moieties:
- Benzoxadiazole : Known for its fluorescent properties and potential in various biological applications.
- Thiazolidinone : Associated with diverse pharmacological effects, including antimicrobial and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been observed to inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that benzoxazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Antimicrobial Activity
In a study assessing the antimicrobial properties of benzoxazole derivatives similar to this compound, several compounds were tested against Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL .
Anticancer Potential
Research has demonstrated that compounds containing the thiazolidinone structure exhibit cytotoxic effects on various cancer cell lines. For example, a derivative similar to the compound showed IC50 values indicating substantial inhibition of proliferation in breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
